molecular formula C8H5ClFN B1486598 Chloro(fluoro)phenylacetonitrile CAS No. 948014-31-1

Chloro(fluoro)phenylacetonitrile

Cat. No. B1486598
M. Wt: 169.58 g/mol
InChI Key: AJTCKIAIYHDWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Chloro(fluoro)phenylacetonitrile” is a compound with the IUPAC name chloro (fluoro)phenylacetonitrile . It has a CAS Number of 948014-31-1 and a molecular weight of 169.59 .


Molecular Structure Analysis

The molecular structure of “Chloro(fluoro)phenylacetonitrile” is represented by the linear formula C8H5ClFN . Detailed structural aspects of ortho fluoro- and chloro- substituted benzoic acids have been investigated using quantum chemical calculations within the density functional theory (DFT) formalism .

Scientific Research Applications

Anionic Chlorination and Synthesis of Chloronitriles

Research by Pitta and Fleming (2010) focused on the anionic chlorination of metalated nitriles and enolates using 2-chloro-2-fluoro-2-phenylacetonitrile. This method efficiently produces a variety of chloronitriles and chloroesters, highlighting the utility of chloro(fluoro)phenylacetonitrile in synthesizing alpha-chloronitriles under mild conditions (Pitta & Fleming, 2010).

Reactivity and Mechanistic Studies

Stazi et al. (2010) reported on the unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound. This study, which used NMR and MS/MS for characterization, proposed an unprecedented reaction mechanism (Stazi et al., 2010).

Effects on Microsomal Clearance

Sun, Keefer, and Scott (2011) conducted a large-scale study on how the integration of fluorine- and chlorine-containing moieties, including chloro(fluoro)phenylacetonitrile, affects the metabolic and pharmacokinetic properties of therapeutic agents. Their findings indicated that halogenation at certain positions can dramatically alter microsomal clearance (Sun, Keefer, & Scott, 2011).

Photodehalogenation and Intermediate Formation

Protti et al. (2012) explored the photodehalogenation of fluoro- or chlorobenzene derivatives, which can generate phenyl cations and benzyne intermediates. This study emphasized the effect of substituents on the photophysics and primary dehalogenation processes (Protti et al., 2012).

Solvent Effects on Electrochemical Fluorination

Fuchigami (2007) reviewed recent studies on solvent effects in electrochemical fluorination, particularly focusing on the stabilization of radical cationic intermediates and selective fluorination processes. This research is relevant for understanding the electrochemical behavior of compounds like chloro(fluoro)phenylacetonitrile (Fuchigami, 2007).

Sequestration of Fluorinated Analogs in Plants

Tront and Saunders (2007) investigated the fate of halogenated phenols, including 4-chloro-2-fluorophenol, in plants using NMR. This study provided insights into the accumulation and transformation of such contaminants in aquatic plant systems (Tront & Saunders, 2007).

Safety And Hazards

The safety data sheet for “Chloro(fluoro)phenylacetonitrile” suggests that it may be harmful if swallowed and causes serious eye irritation . It is advised to avoid release to the environment, and protective measures such as wearing eye protection and face protection are recommended .

Future Directions

Arylacetonitrilases, which catalyze the reaction of arylacetonitriles to the corresponding arylacetic acid and ammonia, have emerged as interesting biocatalytic tools in green chemistry . They are used to synthesize useful aryl acids such as mandelic acid and derivatives of phenylacetic acid . This suggests potential future directions for the use of “Chloro(fluoro)phenylacetonitrile” in green chemistry and organic synthesis.

properties

IUPAC Name

2-chloro-2-fluoro-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTCKIAIYHDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660264
Record name Chloro(fluoro)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-fluoro-2-phenylacetonitrile

CAS RN

948014-31-1
Record name Chloro(fluoro)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(fluoro)phenylacetonitrile
Reactant of Route 2
Chloro(fluoro)phenylacetonitrile
Reactant of Route 3
Chloro(fluoro)phenylacetonitrile
Reactant of Route 4
Chloro(fluoro)phenylacetonitrile
Reactant of Route 5
Chloro(fluoro)phenylacetonitrile
Reactant of Route 6
Chloro(fluoro)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.